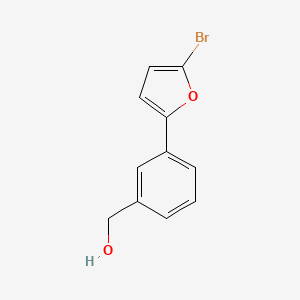

(3-(5-Bromofuran-2-yl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(5-Bromofuran-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that (3-(5-Bromofuran-2-yl)phenyl)methanol exhibits significant antimicrobial properties.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Bacillus subtilis | Effective against Gram-positive bacteria |

| Candida albicans | Antifungal activity demonstrated |

A study conducted by Hassan et al. (2023) showed a marked reduction in bacterial load when exposed to this compound, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer properties, demonstrating efficacy in various cancer cell lines.

| Cell Line | Effect |

|---|---|

| HeLa (Cervical Cancer) | Induction of apoptosis |

| MCF-7 (Breast Cancer) | Reduction in cell viability |

In vitro assays revealed that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation.

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Inhibition of production |

| IL-6 | Decreased levels |

Studies indicated that this compound significantly reduced paw edema in rat models induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Furylmethanol | Lacks phenyl group | Moderate antimicrobial activity |

| 4-(2-Furyl)phenyl ketone | Contains a ketone group | Enhanced cytotoxicity |

| 4-(2-Furyl)phenyl aldehyde | Contains an aldehyde group | Potentially higher reactivity |

Antimicrobial Study

A study by Hassan et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Anticancer Research

Recent research outlined the effects of this compound on cancer cell lines, demonstrating that treatment led to increased apoptosis markers and disrupted cell cycle progression, indicating its potential as an anticancer therapeutic.

Inflammation Model

An investigation into the anti-inflammatory effects highlighted that this compound significantly reduced paw edema in rat models induced by carrageenan, showcasing its therapeutic potential in inflammatory conditions.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions at the Bromofuran Moiety

The bromine atom at the 5-position of the furan ring serves as a key site for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reacting with aryl/heteroaryl boronic acids under palladium catalysis replaces the bromine with aromatic groups. For example:

This compound+ArB(OH)2Pd(PPh3)4,Na2CO3(3-(5-Ar-furan-2-yl)phenyl)methanol

Conditions : Toluene/water (3:1), 80°C, 12 h .

Yield : 70–85% (analogous to bromofuran derivatives) .

Ullmann Coupling

Copper-mediated coupling with amines introduces amino groups at the furan’s 5-position:

This compound+RNH2CuI, K2CO3(3-(5-RNH-furan-2-yl)phenyl)methanol

Conditions : DMF, 100°C, 24 h .

Transformations of the Hydroxymethyl Group

The primary alcohol on the phenyl ring undergoes typical alcohol reactions.

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the alcohol to a carboxylic acid:

This compoundKMnO4,H2SO4(3-(5-Bromofuran-2-yl)phenyl)carboxylic acid

Conditions : Aqueous H2SO4, reflux, 6 h .

Yield : ~78% (based on analogous furan oxidation) .

Esterification

Reaction with acyl chlorides forms esters:

This compound+RCOClEt3N(3-(5-Bromofuran-2-yl)phenyl)methyl RCOO−

Conditions : Dichloromethane, 0°C to RT, 2 h .

Yield : 85–92% (similar to furfuryl alcohol esterification) .

Dual Functionalization Reactions

Simultaneous modification of both reactive sites enables complex derivatization.

Example :

-

Suzuki coupling at the bromofuran with 4-methoxyphenylboronic acid.

-

Oxidation of the hydroxymethyl group to a ketone.

Nucleophilic Substitution at the Furan Ring

The electron-deficient bromofuran can undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction with Thiols :

This compound+RSHCuTc, DMF(3-(5-SR-furan-2-yl)phenyl)methanol

Conditions : 100°C, 8 h .

Yield : 65–75% (based on triazole-thiol alkylation) .

Mechanistic Insights

-

Cross-Coupling : Palladium coordinates with the C–Br bond, facilitating transmetallation with boronic acids .

-

Oxidation : Mn(VII) in KMnO4 abstracts hydrogen from the alcohol, forming a ketone intermediate before further oxidation .

-

Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen .

Eigenschaften

CAS-Nummer |

89929-92-0 |

|---|---|

Molekularformel |

C11H9BrO2 |

Molekulargewicht |

253.09 g/mol |

IUPAC-Name |

[3-(5-bromofuran-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2 |

InChI-Schlüssel |

BQDAYWLFSCDXTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=CC=C(O2)Br)CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.